molecular formula C4H9ClN4S B3095360 [2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride CAS No. 1262771-37-8

[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride

Cat. No.: B3095360
CAS No.: 1262771-37-8
M. Wt: 180.66
InChI Key: MNQXLDVYTVNYHQ-UHFFFAOYSA-N
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Description

[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C4H9ClN4S and a molecular weight of 180.66 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a probe to study enzyme activity and protein interactions. The triazole ring can mimic natural substrates, making it useful for investigating biochemical pathways and identifying potential drug targets .

Medicine

Its ability to interact with biological macromolecules makes it a promising candidate for drug development .

Industry

In industry, this compound is used in the development of new materials with enhanced properties. Its unique chemical structure allows for the creation of polymers and coatings with improved durability and functionality .

Safety and Hazards

“[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the thioether linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of [2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride is unique due to its combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties. This combination allows for versatile functionalization and a broad range of applications in various fields .

Properties

IUPAC Name

2-(2H-triazol-4-ylsulfanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S.ClH/c5-1-2-9-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQXLDVYTVNYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1SCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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